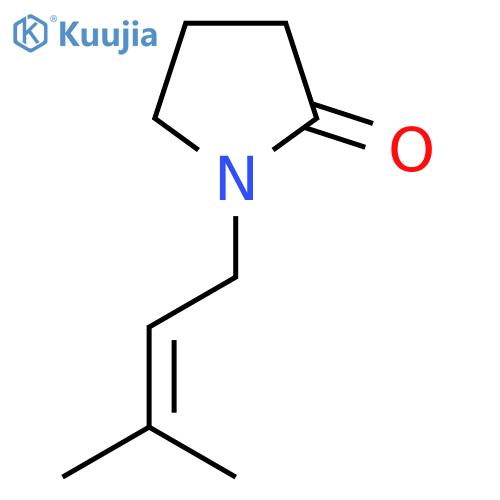

Cas no 33226-28-7 (1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one)

33226-28-7 structure

商品名:1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one

- EN300-19373887

- SCHEMBL5605351

- 33226-28-7

-

- インチ: 1S/C9H15NO/c1-8(2)5-7-10-6-3-4-9(10)11/h5H,3-4,6-7H2,1-2H3

- InChIKey: AYAKRJQMSHNYGJ-UHFFFAOYSA-N

- ほほえんだ: O=C1CCCN1C/C=C(\C)/C

計算された属性

- せいみつぶんしりょう: 153.115364102g/mol

- どういたいしつりょう: 153.115364102g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 20.3Ų

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-19373887-0.1g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 0.1g |

$202.0 | 2023-09-17 | |

| Enamine | EN300-19373887-0.25g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 0.25g |

$289.0 | 2023-09-17 | |

| Enamine | EN300-19373887-0.5g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 0.5g |

$480.0 | 2023-09-17 | |

| Enamine | EN300-19373887-5.0g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 5g |

$1779.0 | 2023-05-31 | |

| Enamine | EN300-19373887-10.0g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 10g |

$2638.0 | 2023-05-31 | |

| Enamine | EN300-19373887-2.5g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 2.5g |

$1202.0 | 2023-09-17 | |

| Enamine | EN300-19373887-10g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 10g |

$2638.0 | 2023-09-17 | |

| Enamine | EN300-19373887-1g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 1g |

$614.0 | 2023-09-17 | |

| Enamine | EN300-19373887-5g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 5g |

$1779.0 | 2023-09-17 | |

| 1PlusChem | 1P020M1L-5g |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one |

33226-28-7 | 95% | 5g |

$2261.00 | 2024-05-05 |

1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one 関連文献

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

33226-28-7 (1-(3-methylbut-2-en-1-yl)pyrrolidin-2-one) 関連製品

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量